(S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE
Description
Properties
IUPAC Name |
4-[4-[[(2S)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZYFNICRHUUGD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NSN=C2OC[C@@H]3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458782 | |
| Record name | AG-G-70630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69500-53-4 | |
| Record name | AG-G-70630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiadiazole Ring Formation
The 1,2,5-thiadiazole ring is synthesized via cyclization of dithiooxamide precursors under oxidative conditions. A representative procedure involves:
This step generates 3,4-dihydroxy-1,2,5-thiadiazole, which is subsequently protected using tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during downstream functionalization.
Introduction of the Oxirane Group
The oxirane moiety is introduced via Mitsunobu reaction or nucleophilic substitution. Enantioselective epoxidation of allyl alcohols using Jacobsen’s catalyst achieves the desired (S)-configuration:
This method, adapted from the enantioselective synthesis of (S)-(−)-trolline, ensures high stereochemical fidelity for the epoxide group.
Morpholine Ring Assembly
The morpholine ring is constructed through a nucleophilic aromatic substitution (SNAr) reaction between 3-amino-1,2,5-thiadiazole derivatives and bis(2-chloroethyl)ether. Optimal conditions include:
Purification via column chromatography (SiO₂, EtOAc/hexane) isolates the morpholine-thiadiazole intermediate.
Final Coupling and Deprotection
The TBS-protected intermediate undergoes deprotection using tetrabutylammonium fluoride (TBAF), followed by coupling with the (S)-epoxide derivative under Mitsunobu conditions:
Final purification via preparative HPLC (C18 column, MeCN/H₂O) yields this compound with >99% enantiomeric excess (ee).
Industrial-Scale Optimization
Industrial protocols prioritize cost efficiency and scalability:
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Continuous flow synthesis : Reduces reaction times for thiadiazole formation from 6 hr to 45 min.
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Catalyst recycling : Jacobsen’s catalyst is recovered via membrane filtration, reducing costs by 40%.
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Solvent selection : Substituting DMF with cyclopentyl methyl ether (CPME) improves safety and waste management.
Analytical Characterization
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (UV 254 nm) | ≥99.5% |
| Enantiomeric excess | Chiral HPLC (Chiralpak AD-H) | ≥98% ee |
| Structural confirmation | ¹H/¹³C NMR, HRMS | Matches reference |
Challenges and Mitigation Strategies
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Epimerization during coupling : Minimized by maintaining reaction temperatures below 25°C.
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Thiadiazole ring instability : Stabilized using inert atmospheres (N₂/Ar).
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Byproduct formation : Addressed via gradient elution in preparative HPLC.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Mitsunobu coupling | High stereoselectivity | Costly reagents (DIAD, PPh₃) |
| SNAr reaction | Scalable, mild conditions | Requires excess amine |
| Continuous flow | Rapid, energy-efficient | High initial equipment investment |
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The oxirane (epoxide) group demonstrates high reactivity in nucleophilic ring-opening reactions. These reactions typically occur under acidic or basic conditions with various nucleophiles:
Key Mechanistic Insight : The stereochemistry of the epoxide (S-configuration) influences regioselectivity in asymmetric syntheses, though racemic mixtures show comparable reactivity in most non-chiral environments .
Thiadiazole Ring Modifications
The 1,2,5-thiadiazole ring participates in electrophilic and reduction reactions:
Reduction Pathways
- Catalytic Hydrogenation : Pd/C in ethanol under H<sub>2</sub> (1 atm) reduces the thiadiazole to a dihydrothiadiazole derivative, preserving the morpholine ring.
- NaBH<sub>4</sub>-Mediated Reduction : Yields partially saturated sulfur-containing intermediates, though with lower selectivity compared to hydrogenation.
Electrophilic Substitution
- Halogenation : Reacts with Cl<sub>2</sub> in CCl<sub>4</sub> to form 4-chloro-1,2,5-thiadiazole derivatives at the 4-position .
Morpholine Ring Functionalization
The morpholine moiety undergoes characteristic nucleophilic substitutions:
| Reaction | Conditions | Products |
|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH<sub>3</sub>I) in K<sub>2</sub>CO<sub>3</sub>/DMF | Quaternary ammonium salts |
| Acylation | Acetyl chloride in pyridine | N-Acetyl morpholine derivatives |
Notable Limitation : Steric hindrance from the adjacent thiadiazole ring slows substitution kinetics compared to unsubstituted morpholine.
Oxidation Reactions
- Epoxide Oxidation : H<sub>2</sub>O<sub>2</sub>/HOAc converts the oxirane group into a trans-diol with >80% yield.
- Thiadiazole Oxidation : KMnO<sub>4</sub> in acidic conditions cleaves the ring, generating sulfonic acid derivatives .
Comparative Reactivity Analysis
| Functional Group | Reaction Rate (Relative) | Dominant Pathway |
|---|---|---|
| Epoxide | 1.0 (reference) | Nucleophilic ring-opening |
| Thiadiazole | 0.3 | Electrophilic substitution |
| Morpholine | 0.15 | N-Alkylation |
Data derived from competition experiments using equimolar reagents.
Scientific Research Applications
Chemistry
In synthetic chemistry, (S)-4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine serves as a valuable building block for synthesizing more complex molecules. It aids in studying reaction mechanisms and developing new synthetic routes.
Biology
The compound's unique structure positions it as a candidate for studying enzyme interactions and biological pathways. Its potential anticancer properties have been explored through various assays.
Industry
In industrial applications, this compound can be utilized in developing new materials with unique properties such as polymers and coatings.
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives similar to this compound. For instance:
| Cell Line | Compound Tested | Cytotoxicity (IC50) |
|---|---|---|
| A-549 | TH08 | 5 µM |
| HT-29 | TH08 | 7 µM |
| HeLa | TH08 | 6 µM |
Docking studies indicate that active molecules derived from this class can bind effectively to α, β-tubulin proteins, suggesting a mechanism involving disruption of microtubule dynamics critical for cell division.
Case Studies
- Cytotoxic Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity using MTT assays. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics.
- QSAR Analysis : Quantitative structure–activity relationship (QSAR) studies correlated physicochemical properties with biological activity. Results indicated that logP values and steric factors significantly influenced cytotoxicity against lung carcinoma cells.
Mechanism of Action
The mechanism by which 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine exerts its effects involves interactions with specific molecular targets. The oxirane group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The thiadiazole ring may interact with metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Stereoisomeric Variants: (R)-Isomer and Racemic Form
OTM’s stereochemistry significantly influences its biological activity and applications:
- (S)-OTM : The enantiomerically pure (S)-form is optimized for β-blockade efficacy, mirroring timolol’s therapeutic action. Its epoxy group facilitates covalent linkage to PEG spacers, critical for dendrimer prodrug synthesis .
- (R)-OTM : identifies the (R)-isomer as a distinct stereoisomer, though its pharmacological profile remains less studied. Stereochemical differences may alter receptor binding or metabolic stability.
- Racemic OTM (rac-OTM) : The racemic mixture is utilized in material science and chemical research due to its versatility in forming bonds and compatibility with synthetic pathways . However, its lack of enantiomeric purity limits therapeutic use compared to the (S)-form.
Table 1: Comparison of OTM Stereoisomers
Structural Analogs: 4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol
This analog (CAS 30165-97-0) shares OTM’s morpholine-thiadiazole backbone but lacks the oxiranylmethoxy group. Key differences include:
- Chemical Properties : Higher melting point (200–204°C) and density (1.69 g/cm³) compared to OTM, likely due to reduced steric hindrance and absence of the epoxy moiety .
- Applications : Primarily serves as a synthetic intermediate for thiadiazole derivatives, contrasting with OTM’s role in drug delivery .
Table 2: OTM vs. 4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol
Benzimidazole-Thiadiazole Hybrids ()
Compounds like 3q, 3r, 3s, and 3t incorporate benzimidazole and sulfonyl groups alongside morpholine-thiadiazole motifs. These hybrids diverge from OTM in:
- Structure : Additional benzenesulfonyl and pyridylmethylsulfinyl groups enhance structural complexity, likely targeting proton pump inhibition (e.g., analogous to omeprazole) rather than β-blockade .
- Pharmacology : Designed for gastrointestinal applications (e.g., acid suppression), contrasting with OTM’s ocular focus .
Table 3: OTM vs. Benzimidazole-Thiadiazole Hybrids
Biological Activity
(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 243.28 g/mol. Its structure includes a morpholine ring, an oxirane (epoxide) group, and a thiadiazole ring, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 4-[4-[[(2S)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine |
| CAS Number | 69500-53-4 |
| Molecular Weight | 243.28 g/mol |
| Purity | >95% (HPLC) |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process includes the formation of the thiadiazole ring followed by the introduction of the oxirane group and the morpholine moiety. Specific catalysts and solvents are used to optimize yield and purity during synthesis .
The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets:
- Covalent Bond Formation : The oxirane group can react with nucleophilic sites on proteins or DNA, potentially leading to modifications that influence biological activity.
- Metal Ion Interaction : The thiadiazole ring may chelate metal ions or interact with other biomolecules, impacting various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:
- MTT Assay Results : Compounds derived from similar structures were screened against A-549 (lung carcinoma), HT-29 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. Notably, certain derivatives exhibited significant cytotoxicity due to specific substitutions on their phenyl rings .
| Cell Line | Compound Tested | Cytotoxicity (IC50) |
|---|---|---|
| A-549 | TH08 | 5 µM |
| HT-29 | TH08 | 7 µM |
| HeLa | TH08 | 6 µM |
Mechanistic Studies
Docking studies have shown that active molecules derived from this class can bind effectively to α, β-tubulin proteins, suggesting a mechanism involving disruption of microtubule dynamics . This interaction is critical for cell division and may explain the observed anticancer effects.
Case Studies
- Cytotoxic Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity using MTT assays. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics .
- QSAR Analysis : Quantitative structure–activity relationship (QSAR) studies correlated physicochemical properties with biological activity, revealing that logP values and steric factors significantly influenced cytotoxicity against lung carcinoma cells .
Q & A
Basic: What are the key steps for synthesizing (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine?
Methodological Answer:
The synthesis involves three critical steps:
Hydrolysis : Start with 3-morpholine-4-chloro-1,2,5-thiadiazole to yield intermediate 3-morpholine-4-hydroxy-1,2,5-thiadiazole.
Etherification : React the intermediate with (R)-epichlorohydrin under controlled conditions (e.g., reflux in ethanol) to form the oxiranylmethoxy derivative.
Amination and Salt Formation : Perform amination with tert-butylamine, followed by maleic acid salt formation to stabilize the final chiral product .
Key Parameters : Use chiral HPLC to monitor enantiomeric purity during etherification and recrystallize intermediates to enhance stereochemical fidelity.
Basic: How is the compound characterized for structural confirmation and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the morpholine ring, thiadiazole moiety, and oxiranylmethoxy group.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 220–280 nm, referencing impurity standards (e.g., 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine, CAS 31906-04-4) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
Advanced: How can enantiomeric excess (ee) be optimized during synthesis?
Methodological Answer:
- Chiral Starting Materials : Use (R)-epichlorohydrin to ensure stereospecific etherification.
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics.
- Temperature Control : Maintain 60–70°C during etherification to minimize racemization.
- Crystallization : Recrystallize intermediates from ethanol/water mixtures to isolate the (S)-enantiomer .
Data Validation : Measure ee using chiral stationary-phase HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and hexane/isopropanol mobile phase.
Advanced: What analytical techniques differentiate stereoisomers of the compound?
Methodological Answer:
- Chiral HPLC : Baseline separation of (S)- and (R)-enantiomers using polysaccharide-based columns.
- Supercritical Fluid Chromatography (SFC) : Higher resolution for thermally labile isomers with CO-methanol mobile phases.
- X-Ray Crystallography : Resolve absolute configuration by analyzing single crystals grown via slow evaporation in acetonitrile .
Case Study : A 2021 study achieved >99% ee for (S)-isomers using these methods, critical for β-blocker activity in Timolol derivatives .
Advanced: How does the oxiranylmethoxy group’s stereochemistry influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The (S)-configuration enhances binding to β-adrenergic receptors due to optimal spatial alignment of the oxirane oxygen and thiadiazole sulfur.
- Comparative Assays : Test (S)- and (R)-enantiomers in receptor-binding assays (IC) and in vivo models (e.g., intraocular pressure reduction for glaucoma).
- Molecular Dynamics Simulations : Model interactions with receptor active sites to predict stereochemical preferences .
Data Insight : (S)-enantiomers show 10–20× higher potency than (R)-forms in Timolol analogs, emphasizing the need for precise stereocontrol .
Advanced: How to resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Parameter Screening : Systematically vary solvents (e.g., ethanol vs. DMF), catalysts (e.g., KCO vs. NaH), and temperatures.
- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify side products.
- Reproducibility Checks : Cross-validate with independent labs using standardized protocols (e.g., USP guidelines for impurity profiling) .
Example : A 2021 study achieved 85% yield via etherification at 65°C in ethanol, while earlier reports using DMF at 80°C reported 72% yield but higher ee .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
